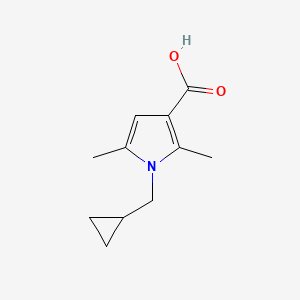![molecular formula C11H6ClF3N2 B3390131 2-Chloro-4-[3-(trifluoromethyl)phenyl]pyrimidine CAS No. 954217-22-2](/img/structure/B3390131.png)
2-Chloro-4-[3-(trifluoromethyl)phenyl]pyrimidine
Overview
Description
“2-Chloro-4-[3-(trifluoromethyl)phenyl]pyrimidine” is a pyrimidine derivative . It’s a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of “this compound” involves the use of trifluoromethylpyridines (TFMP) and its derivatives . The major use of TFMP derivatives is in the protection of crops from pests .Molecular Structure Analysis
The molecular formula of “this compound” is C11H6ClF3N2 . The average mass is 258.63 Da .Chemical Reactions Analysis
“this compound” may be used to investigate the effect of chemical substitutions on the interfacial interactions of pyrimidines with the phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phase .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 258.63 . Its density and refractive index have been determined .Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, are used in the pharmaceutical and agrochemical industries . They are thought to interact with various targets, depending on the specific derivative and its application .
Mode of Action
Trifluoromethylpyridines are known to exhibit their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that trifluoromethylpyridines and their derivatives can affect various biochemical pathways, depending on their specific structures and applications .
Result of Action
It’s known that trifluoromethylpyridines and their derivatives can have various effects at the molecular and cellular levels, depending on their specific structures and applications .
Advantages and Limitations for Lab Experiments
One advantage of using 2-Chloro-4-[3-(trifluoromethyl)phenyl]pyrimidine in lab experiments is its high yield synthesis method. Additionally, it has been shown to exhibit a wide range of activities, making it a versatile compound for various applications. However, one limitation is its potential toxicity, which requires caution when handling and using this compound in lab experiments.
Future Directions
There are several future directions for the study of 2-Chloro-4-[3-(trifluoromethyl)phenyl]pyrimidine. One potential direction is the development of more potent inhibitors of protein kinase CK2. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound. Another potential direction is the development of new applications for this compound in the fields of medicine and agriculture.
Conclusion
This compound is a versatile compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer, antiviral, and antibacterial activities, and has been studied as a potential inhibitor of protein kinase CK2. However, further studies are needed to fully understand the biochemical and physiological effects of this compound. The development of more potent inhibitors of protein kinase CK2 and new applications for this compound are potential future directions for research.
Scientific Research Applications
2-Chloro-4-[3-(trifluoromethyl)phenyl]pyrimidine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. It has also been studied as a potential inhibitor of protein kinase CK2, which is involved in the regulation of cell growth and proliferation (Bischoff et al., 2010).
Safety and Hazards
properties
IUPAC Name |
2-chloro-4-[3-(trifluoromethyl)phenyl]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2/c12-10-16-5-4-9(17-10)7-2-1-3-8(6-7)11(13,14)15/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFWOTADMZCHSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
954217-22-2 | |
| Record name | 2-chloro-4-[3-(trifluoromethyl)phenyl]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(4-Fluorophenyl)acetyl]piperidine-3-carboxylic acid](/img/structure/B3390060.png)
![6-cyclopropyl-1-(2-hydroxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3390062.png)
![6-Cyclopropyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3390081.png)
![3-(Propan-2-yl)-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3390087.png)
![3-Propyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B3390091.png)
![6-Methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3390095.png)
![6-cyclopropyl-3-methyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3390101.png)






